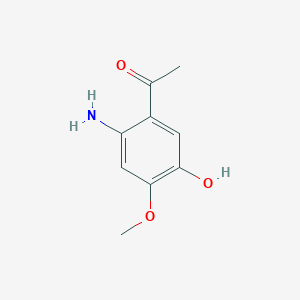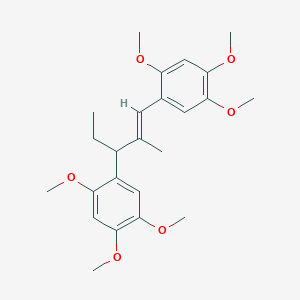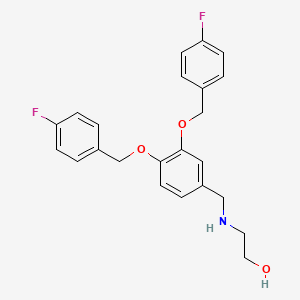
7-(Dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiquizium bromide is an organic bromide salt of tiquizium, known for its antispasmodic properties. It is primarily used to treat convulsions and hypermobility in conditions such as gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis . The compound has a molecular formula of C19H24NS2.Br and is classified as a muscarinic antagonist, which means it blocks the actions of acetylcholine at muscarinic receptors .
Preparation Methods
The synthesis of tiquizium bromide involves several steps:
Starting Materials: The reaction begins with 2-piperidineethanol and acrylonitrile.
Formation of N-(2-cyanoethyl)piperidine-2-ethanol: This intermediate is formed by reacting 2-piperidineethanol with acrylonitrile.
Conversion to Chloronitrile: The intermediate is then treated with thionyl chloride (SOCl2) to form the chloronitrile.
Cyclization: The chloronitrile undergoes cyclization with sodium hydride (NaH) to form 3-cyanoquinolizidine.
Hydrolysis: The cyano group is hydrolyzed with ethanol and hydrochloric acid to yield ethyl quinolizidine-3-carboxylate.
Grignard Reaction: The carboxylate reacts with 2-thienylmagnesium bromide to form thienyl-3-quinolizidinyl methanol.
Dehydration: This intermediate is dehydrated with hydrochloric acid in ethanol to produce 3-(di-2-thienylmethylene)quinolizidine.
Quaternization: Finally, the compound is quaternized with methyl bromide in acetone to form tiquizium bromide.
Chemical Reactions Analysis
Tiquizium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction:
Major Products: The primary product of these reactions is the quaternary ammonium salt, which is the active form of tiquizium bromide.
Scientific Research Applications
Tiquizium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of muscarinic antagonists and their interactions with receptors.
Biology: The compound is utilized to investigate the physiological effects of muscarinic receptor blockade, particularly in smooth muscle tissues.
Mechanism of Action
Tiquizium bromide exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors found in smooth muscles, cardiac muscles, and various exocrine glands. By inhibiting the binding of acetylcholine, tiquizium bromide prevents the cascade of intracellular events that lead to smooth muscle contraction and increased glandular secretions. This results in the relaxation of smooth muscles and a reduction in secretions, making it effective in treating conditions like irritable bowel syndrome and peptic ulcers .
Comparison with Similar Compounds
Tiquizium bromide is unique among muscarinic antagonists due to its specific structure and high affinity for muscarinic receptors. Similar compounds include:
Hyoscine butylbromide: Another antispasmodic used to treat gastrointestinal disorders.
Atropine: A well-known muscarinic antagonist with broader applications, including as a pre-anesthetic medication.
Oxybutynin: Used primarily to treat overactive bladder by inhibiting muscarinic receptors in the bladder.
Tiquizium bromide stands out due to its specific efficacy in treating gastrointestinal and biliary tract disorders, as well as its relatively low incidence of side effects compared to other muscarinic antagonists .
Properties
IUPAC Name |
7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBNGRDAHSELMQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)

![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)










